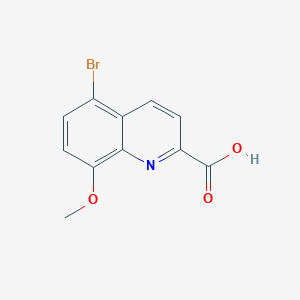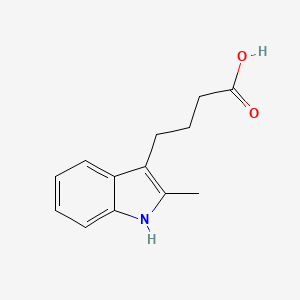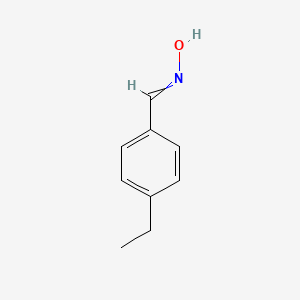
4-ethylbenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldoxime, where the benzene ring is substituted with an ethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-ethylbenzaldehyde oxime can be synthesized through the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
4-Ethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve the same synthetic route as described above, scaled up to industrial quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient separation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oximes or other derivatives.
Applications De Recherche Scientifique
4-ethylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldoxime: The parent compound without the ethyl substitution.
4-Methylbenzaldoxime: Similar structure with a methyl group instead of an ethyl group.
4-Chlorobenzaldoxime: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness
4-ethylbenzaldehyde oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of complexes it forms with metal ions
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
N-[(4-ethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3 |
Clé InChI |
DCBIVYBFOCPTQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-5-chlorobenzo[d]oxazole](/img/structure/B8693329.png)
![1-Bromo-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B8693332.png)

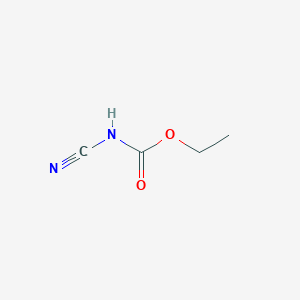
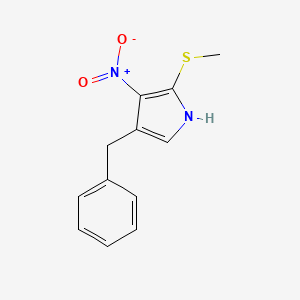
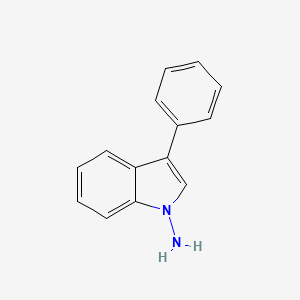

![(2S)-2-[(2-allylphenoxy)methyl]oxirane](/img/structure/B8693369.png)
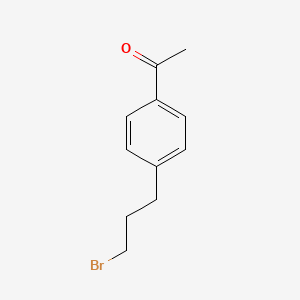

![2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8693389.png)

